

comprehensive literature review on 2-Methyl-2-hexenoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-2-hexenoic acid

Cat. No.: B1580608

[Get Quote](#)

An In-depth Technical Guide to **2-Methyl-2-hexenoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of **2-Methyl-2-hexenoic acid** (CAS No: 28897-58-7), a branched-chain unsaturated carboxylic acid. It details the compound's chemical and physical properties, plausible synthetic routes, spectroscopic characterization, chemical reactivity, and known applications, with a primary focus on the fragrance industry. Safety and toxicological data are also reviewed, alongside established analytical methodologies for its characterization and quantification. This document is intended to serve as a foundational resource for professionals engaged in fine chemical synthesis, fragrance development, and related fields of chemical research.

Introduction

2-Methyl-2-hexenoic acid is an organic compound classified as a medium-chain fatty acid.^[1] Its structure, featuring a carboxylic acid functional group and an α,β -unsaturated double bond with a methyl substituent, makes it a subject of interest both for its distinct organoleptic properties and as a versatile intermediate in organic synthesis. While not a household name, this molecule holds a niche but significant role in specific industrial applications, most notably in the formulation of fragrances.^[2] This guide synthesizes available technical data to provide a detailed overview of its chemistry and utility.

Chemical and Physical Properties

2-Methyl-2-hexenoic acid is typically a colorless liquid under standard conditions.[\[2\]](#) Its most notable characteristic is its odor, which is described as a combination of fruity and cheesy notes.[\[2\]](#) This unique scent profile is the primary driver of its commercial use. Key physical and chemical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of **2-Methyl-2-hexenoic Acid**

Property	Value	Source(s)
IUPAC Name	(2E)-2-methylhex-2-enoic acid	[1]
CAS Number	28897-58-7	[1] [2]
Molecular Formula	C ₇ H ₁₂ O ₂	[1] [3] [4]
Molecular Weight	128.17 g/mol	[1] [3] [5]
Appearance	Colorless clear liquid (estimated)	[2]
Odor Profile	Fruity, cheesy	[2]
Boiling Point	130 °C @ 20 mmHg	[2]
Specific Gravity	0.957 - 0.967 @ 25 °C	[2]
Refractive Index	1.456 - 1.466 @ 20 °C	[2]
Flash Point	110 °C (230 °F)	[2]
Solubility	Slightly soluble in DMSO and Methanol	[4]

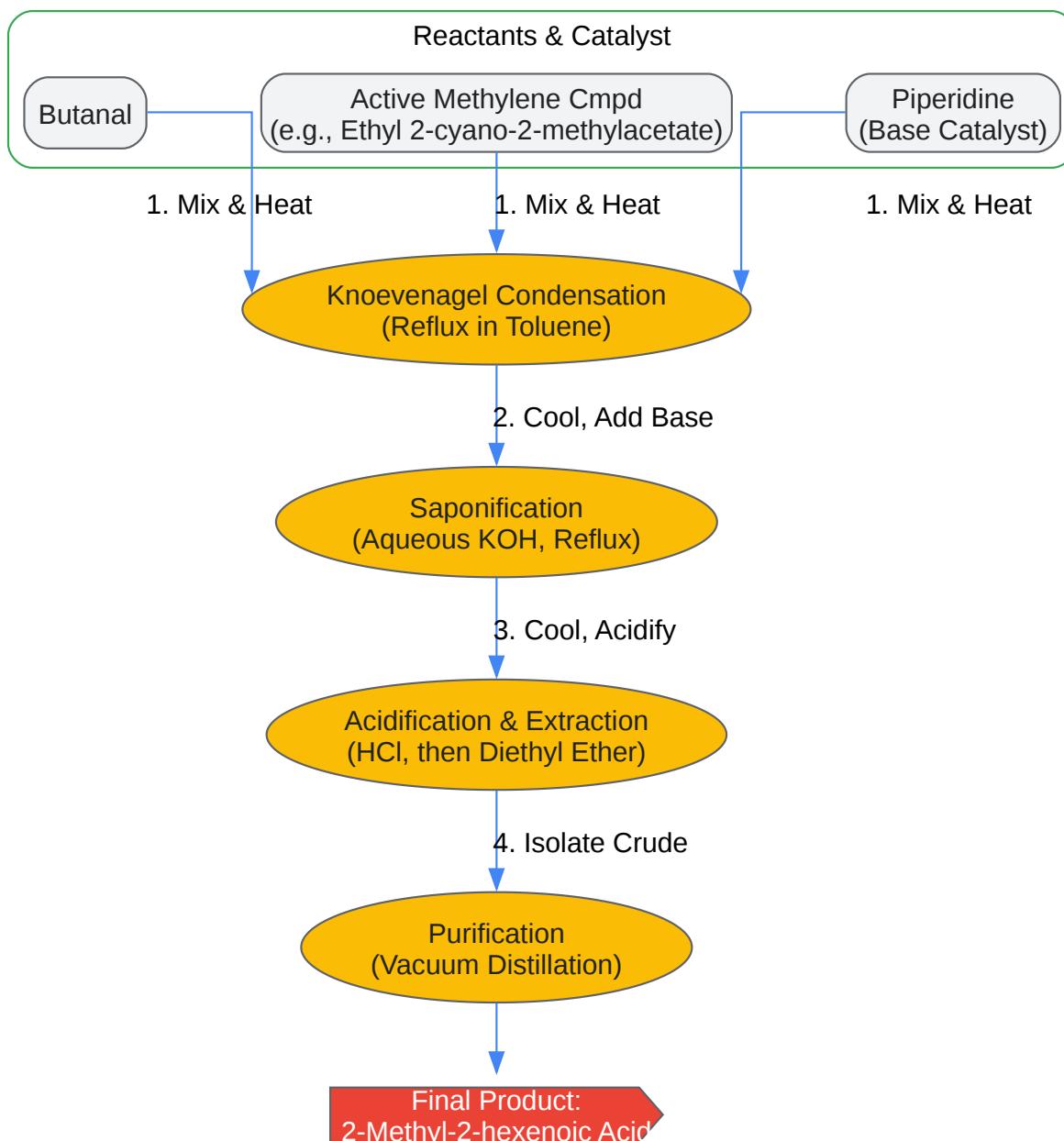
Synthesis and Manufacturing

While specific industrial manufacturing protocols for **2-Methyl-2-hexenoic acid** are proprietary, its structure lends itself to synthesis via well-established organic reactions. A highly plausible and efficient route is the Knoevenagel Condensation, specifically using the Doebner modification.[\[2\]](#)[\[6\]](#) This reaction involves the condensation of an aldehyde with a compound

containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine.^[6]

For the synthesis of **2-Methyl-2-hexenoic acid**, the logical precursors would be butanal and 2-bromopropanoic acid in a Reformatsky-type reaction, or more classically, butanal and malonic acid via a Knoevenagel-Doebner condensation. The latter is a direct and widely used method for creating α,β -unsaturated acids.

Proposed Experimental Protocol: Knoevenagel-Doebner Synthesis


This protocol is a representative, field-proven method for this class of compounds. The causality behind the choice of reagents is as follows:

- Butanal: Provides the four-carbon chain that forms the backbone of the hexenoic acid.
- Ethyl 2-cyano-2-methylacetate (or similar active methylene compound): This reactant provides the C2 carbon, the C2-methyl group, and the eventual carboxylic acid. The cyano and ester groups activate the methylene proton, making it acidic enough to be removed by a mild base, initiating the condensation.
- Piperidine/Pyridine (Base Catalyst): A weak base is crucial. A strong base like NaOH would cause the butanal to self-condense (an aldol condensation) rather than react with the active methylene compound.^[6] Piperidine or pyridine catalyzes the reaction by facilitating the formation of the enolate nucleophile.
- Saponification (e.g., KOH) and Decarboxylation: The initial product is an ester. Saponification (hydrolysis of the ester) followed by acidification yields a dicarboxylic acid intermediate which, upon heating, decarboxylates to yield the final α,β -unsaturated product.

Step-by-Step Methodology:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add butanal (1.0 eq) and ethyl 2-cyano-2-methylacetate (1.1 eq) in a suitable solvent such as toluene.
- Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq).

- Condensation: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in a Dean-Stark trap or by TLC/GC analysis.
- Hydrolysis (Saponification): Once the condensation is complete, cool the reaction mixture. Add an aqueous solution of potassium hydroxide (KOH, e.g., 3.0 eq) and heat to reflux to hydrolyze both the ester and the nitrile.
- Workup and Acidification: After cooling, transfer the mixture to a separatory funnel. Wash with a non-polar solvent like ether to remove any unreacted starting materials. Carefully acidify the aqueous layer with cold hydrochloric acid (HCl) until the pH is ~1-2. This will protonate the carboxylate and cause the product to precipitate or form an oil.
- Isolation and Purification: Extract the product from the aqueous layer using a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.

[Click to download full resolution via product page](#)

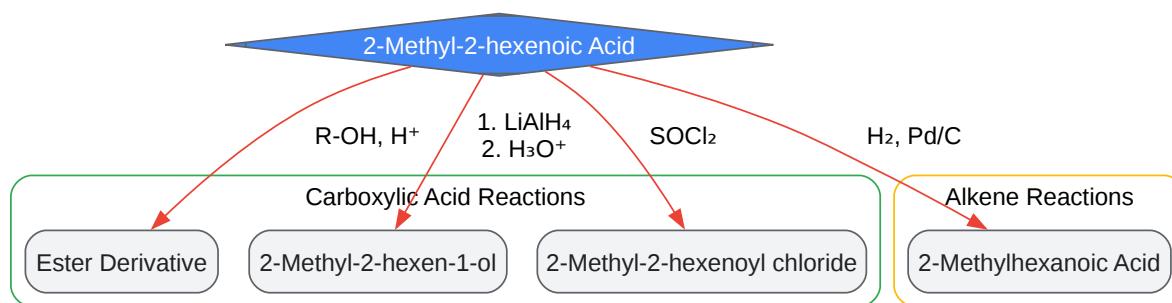
Caption: Proposed Knoevenagel-Doebner synthesis workflow.

Spectroscopic Analysis

Characterization of **2-Methyl-2-hexenoic acid** is achieved through standard spectroscopic techniques. While a comprehensive public database of its spectra is not readily available, the expected signals can be reliably predicted based on its structure and data from analogous compounds.^[7]

Table 2: Predicted Spectroscopic Data for **2-Methyl-2-hexenoic Acid**

Technique	Feature	Predicted Chemical Shift / Wavenumber / m/z
¹ H NMR	-COOH	δ 10-12 ppm (broad singlet)
Vinylic CH	δ ~6.5-7.0 ppm (triplet of quartets)	
Allylic CH ₂	δ ~2.2 ppm (quartet)	
C=C-CH ₃	δ ~1.8 ppm (doublet)	
Alkyl CH ₂	δ ~1.5 ppm (sextet)	
Terminal CH ₃	δ ~0.9 ppm (triplet)	
¹³ C NMR	C=O	δ ~170-175 ppm
C=CH	δ ~130-140 ppm	
C=CH	δ ~125-135 ppm	
Other sp ³ Carbons	δ ~10-40 ppm	
IR Spectroscopy	O-H stretch (acid)	3300-2500 cm ⁻¹ (very broad)
C=O stretch (acid)	\sim 1710 cm ⁻¹ (strong)	
C=C stretch	\sim 1650 cm ⁻¹ (medium)	
C-H stretches	\sim 2960, 2870 cm ⁻¹	
Mass Spec.	Molecular Ion [M] ⁺	m/z 128
Key Fragments	m/z 113 ([M-CH ₃] ⁺), 99 ([M-C ₂ H ₅] ⁺), 83, 55	


Chemical Reactivity

The reactivity of **2-Methyl-2-hexenoic acid** is dictated by its two primary functional groups: the carboxylic acid and the α,β -unsaturated alkene.

- Carboxylic Acid Reactions: The carboxyl group can undergo typical reactions such as esterification (with an alcohol under acidic conditions), reduction to an alcohol (using strong

reducing agents like LiAlH_4), and conversion to an acid chloride (using thionyl chloride, SOCl_2).

- Alkene Reactions: The carbon-carbon double bond can be hydrogenated to yield the saturated 2-methylhexanoic acid, typically using a catalyst like palladium on carbon (Pd/C) and H_2 gas. It can also undergo electrophilic addition reactions, although the electron-withdrawing nature of the adjacent carboxyl group deactivates it compared to a simple alkene.

[Click to download full resolution via product page](#)

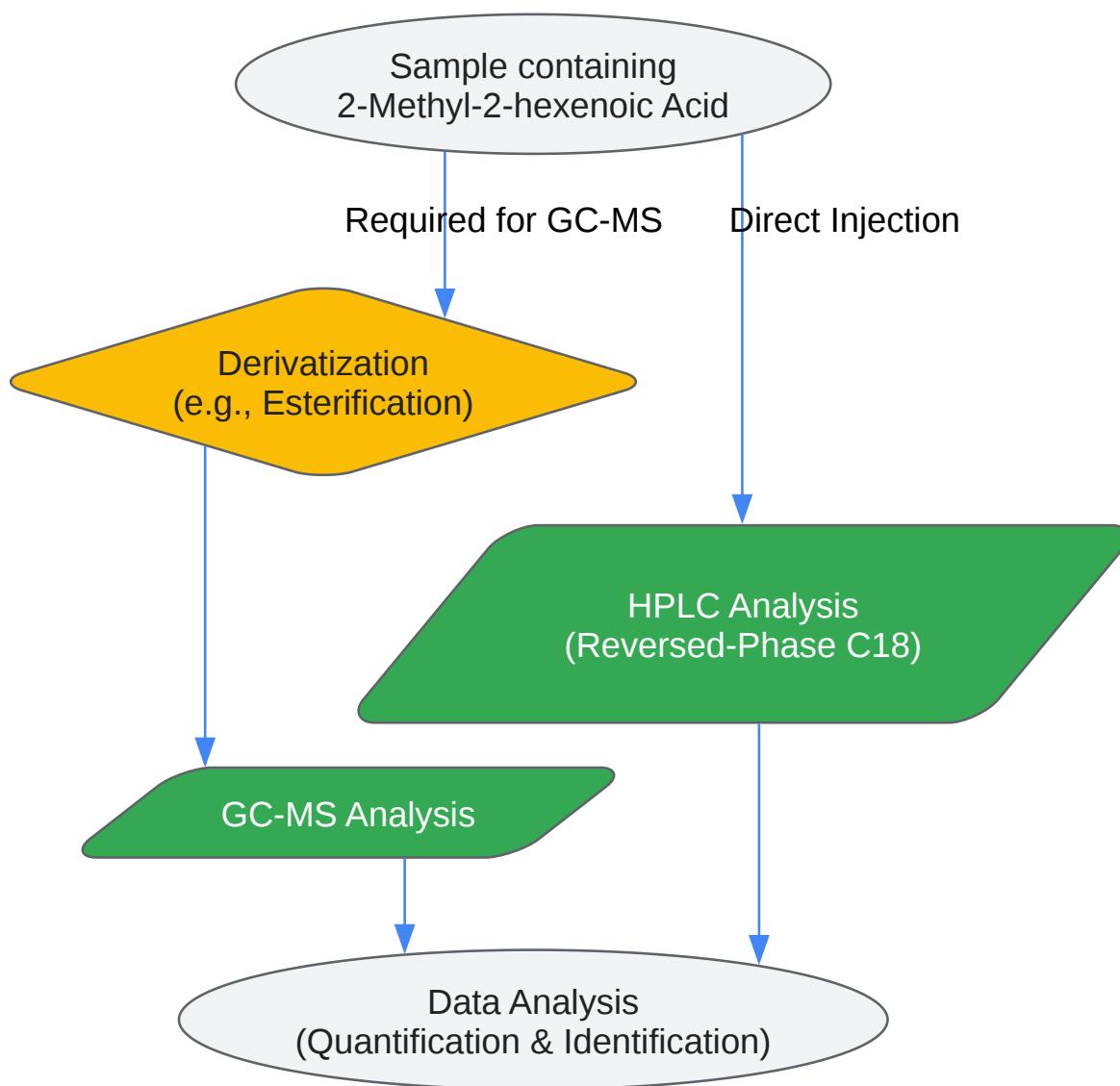
Caption: Key chemical reactions of **2-Methyl-2-hexenoic acid**.

Applications

The predominant application of **2-Methyl-2-hexenoic acid** is as a fragrance ingredient.^[2] Its characteristic fruity and cheesy aroma makes it a valuable component in the formulation of complex scents, particularly for creating sour or cheesy fruit-type fragrances.^[2] The recommended usage level in fragrance concentrates is up to 0.5%.^[2]

Beyond fragrances, its structure as a functionalized carboxylic acid makes it a potential building block or intermediate in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.

Biological Activity and Toxicology


From a safety perspective, **2-Methyl-2-hexenoic acid** is classified as a corrosive substance. According to the Globally Harmonized System (GHS), it causes severe skin burns and eye damage.^[1] Standard precautions for handling corrosive materials, including the use of personal protective equipment such as gloves and eye protection, are mandatory.^[3]

Toxicological data for the compound itself is not extensively published in peer-reviewed literature, with most information available through supplier safety data sheets. It is important to distinguish this compound from its isomer, trans-3-Methyl-2-hexenoic acid, which has been studied, albeit with some controversy, in the context of human body odor and historical research related to schizophrenia.^[8] This association does not apply to **2-Methyl-2-hexenoic acid**.

Analytical Methods

The analysis of **2-Methyl-2-hexenoic acid**, like other short-chain fatty acids, typically employs chromatographic techniques.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is a powerful technique for both identification and quantification. However, due to the polarity of the carboxylic acid group, direct analysis can lead to poor peak shape (tailing).^[9] Therefore, derivatization is highly recommended to convert the acid into a more volatile and less polar ester (e.g., a methyl or silyl ester).^{[9][10]} This improves chromatographic performance, sensitivity, and reproducibility.^[9]
- **High-Performance Liquid Chromatography (HPLC):** HPLC is also a suitable method and does not require derivatization. A reversed-phase column, such as a C18, is commonly used.^[9] The mobile phase typically consists of an acidified aqueous solution and an organic solvent like acetonitrile.^{[11][12]}

[Click to download full resolution via product page](#)

Caption: General analytical workflow for **2-Methyl-2-hexenoic acid**.

Conclusion

2-Methyl-2-hexenoic acid is a specialty chemical with a well-defined role in the fragrance industry, valued for its unique fruity-cheesy aroma. Its synthesis can be achieved through established organic chemistry reactions like the Knoevenagel condensation. While its reactivity is predictable based on its functional groups, detailed studies on its biological activity beyond acute hazard classification are limited. The analytical methods for its detection are robust, though they often require a derivatization step for GC-based approaches. This guide provides a

solid foundation for researchers and developers working with this compound, highlighting its key characteristics and practical considerations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of (E)- α,β -unsaturated carboxylic esters derivatives from cyanoacetic acid via promiscuous enzyme-promoted cascade esterification/Knoevenagel reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knoevenagel Condensation [organic-chemistry.org]
- 3. [PDF] A green synthesis of α,β -unsaturated carbonyl compounds from glyceraldehyde acetonide | Semantic Scholar [semanticscholar.org]
- 4. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. 2-Hexenoic acid, 2-methyl- | C7H12O2 | CID 5282650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. isom.ca [isom.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of 2-Hexenoic acid, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. 2-Hexenoic acid, methyl ester | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [comprehensive literature review on 2-Methyl-2-hexenoic acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1580608#comprehensive-literature-review-on-2-methyl-2-hexenoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com